molecular formula C26H32N4O6 B2966500 Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252890-21-3

Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2966500
CAS No.: 1252890-21-3
M. Wt: 496.564
InChI Key: TUZYZGGMIKPMGN-UHFFFAOYSA-N
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Description

Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via Biginelli-like multicomponent reactions. Its structure features a 3,4-dimethoxyphenyl group at the C4 position of the pyrimidine ring and a piperazine-linked 3-methoxyphenyl substituent at the C6 methyl group (Figure 1).

Properties

IUPAC Name

methyl 4-(3,4-dimethoxyphenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O6/c1-33-19-7-5-6-18(15-19)30-12-10-29(11-13-30)16-20-23(25(31)36-4)24(28-26(32)27-20)17-8-9-21(34-2)22(14-17)35-3/h5-9,14-15,24H,10-13,16H2,1-4H3,(H2,27,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZYZGGMIKPMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC(=CC=C4)OC)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of a tetrahydropyrimidine core is noteworthy as it is often associated with various pharmacological effects.

Research indicates that compounds with similar structures often interact with key biological targets such as:

  • Dihydrofolate reductase (DHFR) : Inhibition of DHFR can lead to antitumor and antiparasitic effects.
  • Tyrosine Kinases : These are critical in cell signaling pathways; inhibition can affect cancer cell proliferation.

The specific interactions of this compound with these targets require further investigation but suggest a multifaceted mechanism of action.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReferences
AntitumorPotential to inhibit tumor growth via DHFR inhibition.
AntiparasiticSimilar compounds have shown effectiveness against parasitic infections.
AntiinflammatoryMay exhibit properties that reduce inflammation through modulation of key signaling pathways.
NeuropharmacologicalPotential effects on neurotransmitter systems due to piperazine moiety.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or the broader class of tetrahydropyrimidines:

  • Antitumor Activity : A study demonstrated that pyrido[2,3-d]pyrimidine derivatives exhibited significant antitumor effects in preclinical models by inhibiting DHFR and other kinases involved in cancer progression .
  • Neuropharmacological Effects : Research on piperazine derivatives has shown their ability to modulate serotonin receptors, indicating potential applications in treating mood disorders .
  • Inflammation Modulation : Compounds structurally similar to this compound have been found to inhibit pro-inflammatory cytokines in vitro .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Bioactivity Trends

Key structural variations among DHPM analogs include substitutions at the C4 aryl group, the presence of oxo/thioxo groups at C2, and modifications to the piperazine moiety. These alterations significantly influence pharmacological properties:

Table 1: Bioactivity Comparison of Selected DHPM Derivatives
Compound Name (Substituents) Target Activity (IC₅₀, µM) Key Structural Features Reference
Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-DHPM-5-carboxylate (Target) 404.6 ± 1.0 3,4-Dimethoxyphenyl; 3-methoxyphenyl-piperazine
Methyl 4-(3-(benzyloxy)phenyl)-6-methyl-2-oxo-DHPM-5-carboxylate 424.1 ± 0.9 Benzyloxy substituent at C4
Methyl 6-methyl-2-oxo-4-phenyl-DHPM-5-carboxylate 59.0 Simple phenyl at C4; no piperazine
Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazinyl]methyl}-2-oxo-DHPM-5-carboxylate Not reported Chlorophenyl groups; dual halogenation

Key Observations :

  • The target compound exhibits moderate thymidine phosphorylase inhibition (IC₅₀ = 404.6 µM), outperformed by simpler analogs like Methyl 6-methyl-2-oxo-4-phenyl-DHPM-5-carboxylate (IC₅₀ = 59.0 µM) . This suggests bulky substituents (e.g., dimethoxyphenyl, piperazine) may sterically hinder enzyme binding.
  • Replacement of methoxy groups with halogens (e.g., chlorine in ’s compound) could enhance lipophilicity and target affinity but requires empirical validation .
  • Antioxidant activity in DHPMs is influenced by the C2 group: thioxo derivatives (e.g., compounds in ) show superior radical scavenging compared to oxo analogs like the target compound .

Role of the Piperazine Moiety

The piperazine group in the target compound is a distinguishing feature. Piperazine-containing analogs (e.g., ) often exhibit enhanced pharmacokinetic profiles due to improved solubility and bioavailability. However, the 3-methoxyphenyl substitution on piperazine may reduce metabolic stability compared to unsubstituted or halogenated variants .

Table 2: Piperazine-Substituted DHPM Analogs
Compound (Piperazine Substituent) Bioactivity Notes Reference
4-(3-Methoxyphenyl)piperazine (Target) Moderate enzyme inhibition; potential CNS activity due to piperazine’s neurotransmitter mimicry
4-(3-Chlorophenyl)piperazine () Higher predicted lipophilicity; untested bioactivity
4-Phenylpiperazine () Reported in antitumor scaffolds; improved metabolic resistance

Substituent Effects on Physicochemical Properties

  • Chlorine Substitution : ’s compound uses chlorophenyl groups, which may improve target binding via halogen bonding but increase toxicity risks .
  • Thioxo vs. Oxo : Thioxo derivatives (e.g., ) exhibit stronger antioxidant activity but lower synthetic yields compared to oxo analogs .

Computational and Structural Insights

  • Similarity Analysis : Tanimoto coefficient-based studies (–11) suggest that DHPMs with >70% structural similarity often share overlapping bioactivity profiles. The target compound’s methoxy and piperazine groups differentiate it from simpler DHPMs, reducing similarity to highly active analogs like Methyl 4-phenyl-DHPM .
  • Molecular Docking : Piperazine moieties in DHPMs may interact with enzyme active sites via hydrogen bonding (e.g., thymidine phosphorylase’s Asp/His residues), but steric clashes from bulky substituents could explain the target’s lower potency .

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